molecular formula C16H12O5 B5742372 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B5742372
M. Wt: 284.26 g/mol
InChI Key: BYBXVBYRIIJZOX-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the condensation of 3,4-dimethylcoumarin with furoic acid or its derivatives. One common method includes the esterification reaction between 3,4-dimethyl-2-oxo-2H-chromen-7-ol and furoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The furoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-10(2)15(17)21-14-8-11(5-6-12(9)14)20-16(18)13-4-3-7-19-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBXVBYRIIJZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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